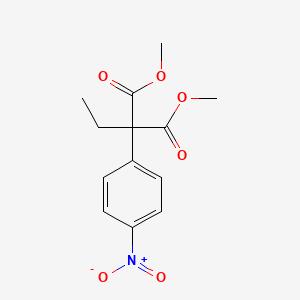![molecular formula C20H18ClN7OS B2555452 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1286719-04-7](/img/structure/B2555452.png)
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with hydrazine hydrate and phenyl hydrazine . Further optimization of these compounds has been achieved through modulation of lipophilicity .Chemical Reactions Analysis
The chemical reactions involving similar compounds include reactions with hydrazine hydrate and phenyl hydrazine to afford the corresponding pyridazinones . These compounds have shown excellent performance in the syntheses of nitriles and aldehydes .Scientific Research Applications
Rhodium-Catalyzed C–H Functionalization
The compound exhibits interesting reactivity in Rhodium (Rh) catalysis. Specifically, it can undergo Rh(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes. This reaction provides a straightforward route to either C–H alkenylation products or indazole products in moderate to good yields .
Ferric Complex Formation
When FeCl₃ reacts with the pincer ligand 2,6-di(1H-pyrazol-3-yl)pyridine (bppyH₂), it forms a mononuclear Fe(III) complex [Fe(bppyH₂)Cl₃]. This complex can be further reduced to the corresponding Fe(II) dichloride complex [Fe(bppyH₂)Cl₂] using suitable reducing agents like Cp₂Co or Fe powder .
High-Temperature Spin Crossover
A novel amide-functionalized ligand, 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide (bppCONH₂), has been synthesized. Complex salts Fe(bppCONH₂)₂₂ and Fe(bppCONH₂)₂₂ were characterized. These complexes exhibit exceptionally high-temperature spin crossover behavior, making them intriguing candidates for molecular switches and sensors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-2-3-15-16(12-14)30-20(23-15)24-19(29)13-6-10-27(11-7-13)17-4-5-18(26-25-17)28-9-1-8-22-28/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJMIKULGWNHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate](/img/structure/B2555370.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)



![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)





![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)